molecular formula C6H6O B121299 Phen-2,4,6-d3-ol CAS No. 7329-50-2

Phen-2,4,6-d3-ol

Cat. No. B121299
CAS RN: 7329-50-2
M. Wt: 97.13 g/mol
InChI Key: ISWSIDIOOBJBQZ-NHPOFCFZSA-N
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Description

Cationic Cobalt(III) Complex as Anion Receptor

The study presented in paper focuses on the synthesis and characterization of a cationic cobalt(III) complex, Co(phen)2CO3.6H2O. The complex was synthesized to explore its potential as an anion receptor. Characterization was performed using X-ray crystallography, elemental analyses, and various spectroscopic methods. The complex exhibited a distorted octahedral geometry around the Co(III) ion and formed supramolecular hydrogen bonding networks, which, along with electrostatic forces, stabilized the crystal lattice. This study suggests that the [Co(phen)2CO3]+ complex could be a potential anion receptor for the 4-aminobenzenesulphonate ion in an aqueous medium.

Synthesis and Spectral Analysis of Novel Quinoline Derivative

In paper , a novel quinoline derivative was synthesized and characterized using FT-IR, NMR, UV-visible spectroscopy, and mass spectral analysis. Theoretical calculations were performed using DFT and TDDFT methods, which showed good correlation with experimental data. The compound exhibited nonlinear optical behavior and was analyzed for its thermodynamic properties at different temperatures. The study also identified the most reactive site for nucleophilic attack, providing insights into the chemical reactivity of the compound.

Radical Scavenging Activities of a Brominated Phenol Compound

The research in paper involved the synthesis and characterization of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol. The compound's structure was analyzed using X-ray crystallography and FT-IR, with theoretical calculations supporting the experimental data. The study highlighted the compound's radical scavenging activities, which were assessed using various assays and compared with standard antioxidants. The results indicated that the compound has effective radical scavenging activities.

Molecular Structure and Drug Efficacy Analysis of Thiazol Compound

Paper presents an analysis of the molecular structure and electronic properties of 4-Phenyl-3H-1,3-thiazol-2-ol. The study explored the tautomeric forms of the compound and their respective drug efficacies through QSAR analysis. The molecular geometry and electronic structure were investigated using DFT and TD-DFT methods, with experimental spectra providing a comparison. The compound's properties, such as dipole moment and hyperpolarizability, were calculated to understand its behavior better.

Electrochemical Properties of a Cobalt(II) Complex

The synthesis and crystal structure of a new complex, [Co(phen)3] · (H3btec) · (H2btec)0.5 · DMF · 6H2O, were described in paper . The Co(II) ion in the complex was coordinated by six nitrogen atoms from three phenanthroline ligands. The study included an analysis of the compound's electrochemical properties using cyclic voltammetry, revealing a quasi-reversible one-electron redox process. The compound's insolubility in water and common organic solvents was also noted, along with its characterization through elemental analysis and thermogravimetric analysis.

Scientific Research Applications

Electrochemical Applications

  • Selective Recognition and Sensing : Phen is used in electrochemical sensing due to its ability to selectively recognize ions like copper. The oxidation of Phen to 1,10-phenanthroline-5,6-dione and its confinement on electrode surfaces enhances its sensing capabilities, particularly for hydrogen peroxide in neutral pH solutions (Gayathri & Kumar, 2014).

Chemosensing

  • Sensing of Cations and Anions : Derivatized Phen ligands act as effective chemosensors for cations and anions. Modifications in Phen structure lead to detectable changes in photophysical properties, useful in environmental and biological systems (Alreja & Kaur, 2016).

DNA Binding and Biological Activity

  • G-Quadruplex Interactive Compound : Phen-DC3, a derivative of Phen, targets G-quadruplex structures in DNA, making it a useful tool in cancer research. It has unique optical properties for detecting G4 structures in cells (Chung et al., 2014); (Deiana et al., 2020).

Photophysical and Luminescent Properties

  • Lanthanide Complexes : Phen complexes with lanthanides exhibit interesting luminescent and thermal properties. These complexes have potential applications in light-emitting devices and sensors (Ye et al., 2010).

Computational Analysis

  • Conformational Analysis : Computational studies on Phen derivatives, such as L-phenylalanine, provide insights into their structural and stability characteristics. This is crucial for understanding interactions in biological systems (Purushotham et al., 2012).

Catalysis

  • Ruthenium-Catalyzed Reactions : Phen derivatives are used in ruthenium-catalyzed reactions. These reactions are significant in organic synthesis and industrial processes (Drift et al., 2002).

Solar Energy and Photocatalysis

  • Dye-Sensitized Solar Cells : Phen derivatives are used in the synthesis of ruthenium complexes for dye-sensitized solar cells. These complexes play a crucial role in the efficiency and stability of solar cells (Sampaio et al., 2017).

  • Photocatalytic Performance : Certain Phen-based coordination compounds show potential in photocatalytic degradation of pollutants, indicating their utility in environmental remediation (Wang et al., 2015).

Safety And Hazards

Phen-2,4,6-d3-ol is considered hazardous. It causes severe skin burns and eye damage, is suspected of causing genetic defects, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,4,6-trideuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-NHPOFCFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phen-2,4,6-d3-ol

CAS RN

7329-50-2
Record name Phen-2,4,6-d3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007329502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7329-50-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In 3 ml of acetic acid, 100 mg of TPC-A was dissolved and a solution of copper nitrate (40 mg) in 3 ml of acetic acid was added under stirring. When the color change of the reaction solution from blue to green took place under the continuation of stirring, water was added to cease the reaction and the product was extracted with ethyl acetate. After washing the extract with saturated sodium chloride solution and drying the extract over anhydrous magnesium sulfate, the extract was subjected to distillation to remove solvent, in vacuo and the product was recrystallized from methanol to obtain nitro compound of TPC-A at α-position of phenol thereof (108 mg) as yellow needle crystal having m.p. of 244°-250° C. (decomp) and [α]D22 of -232° (CHCl3).
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40 mg
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Synthesis routes and methods II

Procedure details

The process of preparing high purity bisphenol A by crystallizing the adduct of bisphenol A with phenol (hereinafter referred to as bisphenol A-phenol adduct) has been disclosed, for example, in Japanese Patent Publication SHO 63-26735(1988). That is, a phenol solution of bisphenol A which was prepared in the presence of a hydrochloric acid catalyst is cooled to a range of 35° to 70° C. while feeding 2 to 20% by weight of water to the solution under reduced pressure, precipitated crystals of bisphenol A-phenol adduct are filtered to separate the crystals, and phenol is evaporated from the crystals to obtain high purity bisphenol A.
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Synthesis routes and methods III

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When the temperature of the catalyst stratum reached 260° C. in Example 43 and 300° C. in Example 44, a starting compound mixture consisting of catechol and methyl alcohol in a mixing molar ratio of 1:3.44 was evaporated in an evaporator, and the resultant starting compound mixture gas was fed in a feeding rate of 10.5 g/min. together with a nitrogen gas into the reaction tube for 14 hours, to etherify catechol with methyl alcohol and to produce a dihydric phenol compound monoalkylether, i.e., guaiacol. The reaction mixture gas discharged from the reaction tube was cooled to a temperature of 40° C. The resultant liquefied product was collected from the reaction mixture.
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Synthesis routes and methods IV

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The epoxide compounds may also derive from monocyclic phenols, for example from phenol, resorcinol or hydroquinone; or they are based on polycyclic phenols, for example bis(4-hydroxyphenyl)methane, 2,2-bis(4-hydroxyphenyl)propane, 2,2-bis(3,5-dibromo-4-hydroxyphenyl)propane, 4,4′-dihydroxydiphenyl sulphone, or condensation products, obtained under acidic conditions, of phenols with formaldehyde, such as phenol novolacs.
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monocyclic phenols
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